

Benzoyl Cyanide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzoyl cyanide	
Cat. No.:	B1222142	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl cyanide (C₆H₅COCN), a versatile organic compound, holds a unique position at the intersection of α-ketonitriles and aromatic ketones. This dual functionality imparts a rich and diverse reactivity profile, making it a valuable reagent and intermediate in a multitude of synthetic applications. This technical guide provides an in-depth exploration of the core properties, synthesis, and reactivity of **benzoyl cyanide**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key chemical transformations and biological pathways.

Introduction

Benzoyl cyanide, also known as phenylglyoxylonitrile, is a crystalline solid at room temperature.[1] Its structure, featuring a benzoyl group directly attached to a cyanide moiety, renders both the carbonyl carbon and the nitrile carbon susceptible to nucleophilic attack, while the aromatic ring can undergo electrophilic substitution. This unique electronic arrangement underpins its utility as a versatile building block in organic synthesis.

In the realm of drug discovery and development, the α -ketonitrile and aromatic ketone motifs are prevalent in a wide array of pharmacologically active molecules. **Benzoyl cyanide** and its derivatives serve as key precursors to various pharmaceuticals and agrochemicals.[1] Its ability

to act as a benzoylating agent under mild conditions has also found significant application in the protection of sensitive functional groups during complex syntheses.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of **benzoyl cyanide** is essential for its effective use in the laboratory.

Physical Properties

The key physical properties of **benzoyl cyanide** are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₅ NO	[1]
Molecular Weight	131.13 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	32-34 °C	[3]
Boiling Point	206-208 °C	[3]
Solubility	Soluble in organic solvents like ether and acetone; sparingly soluble in water.	

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **benzoyl cyanide**, aiding in its identification and characterization.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.15	d	2H	Aromatic (ortho- protons)
~7.65	t	1H	Aromatic (para- proton)
~7.50	t	2H	Aromatic (meta- protons)

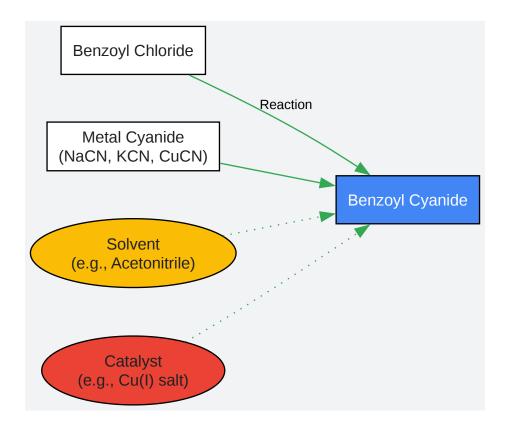
¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~194	C=O (Ketone)
~134	Aromatic (ipso-carbon)
~133	Aromatic (para-carbon)
~129	Aromatic (ortho/meta-carbons)
~115	C≡N (Nitrile)

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2225	Strong	C≡N stretch
~1680	Strong	C=O stretch
~1600, 1450	Medium	C=C aromatic ring stretch
~3100-3000	Medium	C-H aromatic stretch

MS (Mass Spectrometry)


m/z	Interpretation	
131	[M] ⁺ (Molecular ion)	
105	[M-CN] ⁺ (Loss of cyanide radical)	
77	[C ₆ H ₅] ⁺ (Phenyl cation)	

Synthesis of Benzoyl Cyanide

Several methods have been developed for the synthesis of **benzoyl cyanide**. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthesis from Benzoyl Chloride and Metal Cyanides

The most common laboratory and industrial synthesis involves the reaction of benzoyl chloride with a cyanide salt.

Click to download full resolution via product page

Fig. 1: General scheme for the synthesis of benzoyl cyanide.

A comparison of different methods is presented in the table below.

Cyanide Source	Catalyst/Condi tions	Solvent	Yield	Reference(s)
NaCN	Phase-transfer catalyst	Two-phase system	High	
CuCN	Heat (220-230 °C)	None	60-65%	[3]
NaCN/KCN	Cu(I) salt	Carboxylic acid nitrile	>90%	[4]

Experimental Protocol: Synthesis from Benzoyl Chloride and Cuprous Cyanide[3]

Materials:

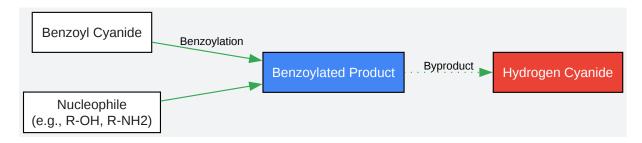
- Benzoyl chloride (140.5 g, 1.0 mol)
- Cuprous cyanide (117.0 g, 1.3 mol)
- Distilling flask (500 mL)
- Condenser
- · Receiving flask
- · Heating mantle or oil bath

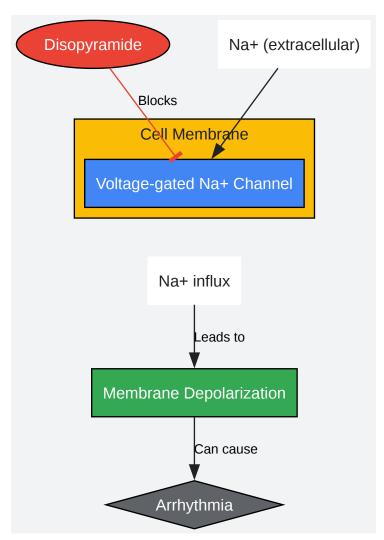
Procedure:

- In a 500-mL distilling flask, combine benzoyl chloride and cuprous cyanide.
- Heat the mixture to 220-230 °C for 1.5 hours with occasional shaking.

- After the reaction is complete, equip the flask for distillation.
- Distill the crude **benzoyl cyanide** at atmospheric pressure. The fraction boiling between 207-209 °C is collected.
- The crude product can be further purified by fractional distillation.
- The final product is a colorless crystalline solid. Yield: 80-86 g (60-65%)

Chemical Reactivity and Applications


Benzoyl cyanide's dual functionality as an α -ketonitrile and an aromatic ketone makes it a versatile reagent in organic synthesis.


Reactions as an α-Ketonitrile

The electron-withdrawing benzoyl group activates the nitrile for nucleophilic attack.

Benzoyl cyanide is an effective benzoylating agent for alcohols, amines, and other nucleophiles, often proceeding under mild conditions. This is particularly useful for the protection of sensitive functional groups in complex molecules like nucleosides.[2]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 'Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benzoyl Cyanide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222142#benzoyl-cyanide-as-an-alpha-ketonitrile-and-aromatic-ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com